molecular formula C22H25ClFN3O3S B2823572 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride CAS No. 1215468-90-8

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride

Cat. No. B2823572
CAS RN: 1215468-90-8
M. Wt: 465.97
InChI Key: YQANOWUDORDVIQ-UHFFFAOYSA-N
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Description

The compound “N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride” is a complex organic molecule. It contains several functional groups, including a fluorobenzothiazole, a morpholinoethyl group, and a phenoxypropanamide group. The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzothiazole group would likely contribute to the compound’s aromaticity, while the morpholinoethyl and phenoxypropanamide groups could introduce additional complexity and potential sites for reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would likely depend on the specific conditions and reagents used. The presence of several different functional groups means that there could be multiple potential sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzothiazole group could potentially increase the compound’s stability and resistance to degradation .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis of novel compounds with structural features similar to the given chemical compound, focusing on their preparation methods and characterization. For instance, the synthesis of fluoroquinolone-based 4-thiazolidinones involves reactions starting from 3,4-difluoronitrobenzene, leading to compounds with potential antimicrobial activities. These synthesized compounds are typically characterized using various analytical techniques such as IR, NMR, and mass spectrometry to confirm their structures (Patel & Patel, 2010).

Biological Activities

Compounds with structural similarities to "N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride" have been evaluated for their biological activities, particularly their antimicrobial potential. For example, some compounds have shown promising antibacterial and antifungal activities in vitro, suggesting their potential as antimicrobial agents (Helal et al., 2013). Another study focused on the synthesis of fluorine-containing thiadiazolotriazinones, which demonstrated significant antibacterial activities, highlighting the importance of fluorine and other substituents in enhancing biological activity (Holla et al., 2003).

Antimicrobial Resistance and Evaluation

The increasing challenge of antimicrobial resistance has prompted the synthesis and evaluation of novel compounds for their efficacy against resistant strains. Research in this area includes the development of novel 4(3H)-quinazolinones and thiazolidinone motifs with fluorine content, aimed at combating antimicrobial resistance. These compounds were synthesized through a hybrid approach and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains, showing noteworthy potency in some cases (Desai et al., 2013).

Chemical Structure and Molecular Interactions

Studies have also focused on the detailed analysis of chemical structures and their intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds. For instance, the synthesis and crystal structure analysis of certain derivatives have provided insights into their molecular packing, intermolecular C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions, which are significant for their stability and reactivity (Banu et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its physical and chemical properties, how it is used, and how it is handled and disposed of .

Future Directions

The future directions for research on this compound could potentially include further investigation of its synthesis, properties, and potential applications. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S.ClH/c23-17-6-7-19-20(16-17)30-22(24-19)26(10-9-25-11-14-28-15-12-25)21(27)8-13-29-18-4-2-1-3-5-18;/h1-7,16H,8-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQANOWUDORDVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCOC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride

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